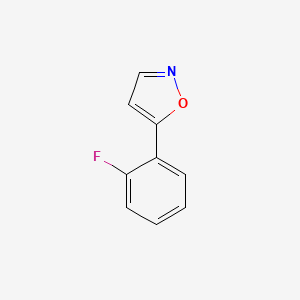

5-(2-Fluorophenyl)isoxazole

Description

Overview of Isoxazole (B147169) Heterocycles in Contemporary Chemical and Biological Research

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. mdpi.com This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs. symc.edu.cn The isoxazole ring's prevalence stems from its ability to engage in various noncovalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets. symc.edu.cn

The versatility of the isoxazole scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities. rsc.org Researchers have successfully developed isoxazole-containing compounds with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. rsc.orgnih.gov Marketed drugs containing the isoxazole ring, such as the antibiotic flucloxacillin (B1213737) and the antipsychotic risperidone, underscore the therapeutic importance of this heterocycle. nih.gov The continuous exploration of isoxazole chemistry is driven by the quest for novel therapeutic agents with improved efficacy and selectivity. rsc.org

Significance of Fluorine Substitution in Aromatic Heterocycles for Enhanced Bioactivity

The introduction of fluorine atoms into organic molecules, particularly in aromatic and heterocyclic systems, is a widely employed strategy in drug discovery to enhance a compound's biological properties. researchgate.netnih.gov The unique physicochemical characteristics of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its target. researchgate.netmdpi.com

Rationale and Academic Research Focus on 5-(2-Fluorophenyl)isoxazole

The specific academic interest in this compound arises from the synergistic combination of the versatile isoxazole core and the beneficial properties imparted by the 2-fluorophenyl substituent. Researchers are drawn to this compound as a scaffold for developing new molecules with potential therapeutic applications.

Studies on derivatives of this compound have shown promise in various areas of medicinal chemistry. For instance, research into this compound-3-carboxylic acid has highlighted its potential as a building block for creating more complex molecules with antimicrobial and anticancer properties. The fluorine atom's position on the phenyl ring is of particular interest, as it can influence the molecule's conformation and interaction with biological targets. researchgate.net The ongoing research into this compound and its derivatives aims to further elucidate its structure-activity relationships and unlock its full potential in drug discovery and development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGCKXHQIAUHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 2 Fluorophenyl Isoxazole

Established Strategies for Isoxazole (B147169) Core Construction

The construction of the isoxazole ring can be achieved through several reliable synthetic strategies. These methods often involve the formation of the key N-O bond and subsequent cyclization to yield the aromatic heterocycle. The most prominent of these strategies include 1,3-dipolar cycloaddition reactions, cyclocondensation approaches involving hydroxylamine (B1172632) derivatives, and chalcone-mediated synthesis.

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides with Alkynes)

The 1,3-dipolar cycloaddition is a powerful and widely employed method for the synthesis of isoxazoles. nih.gov This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne, to form the isoxazole ring. hzdr.dewikipedia.org Nitrile oxides are unstable intermediates that are usually generated in situ from the corresponding aldoximes or hydroximoyl halides. nih.gov

The regioselectivity of the cycloaddition is a crucial aspect of this methodology. While thermal conditions often lead to a mixture of regioisomers, the use of catalysts can steer the reaction towards a specific isomer. For instance, ruthenium(II) complexes have been shown to catalyze the 1,3-dipolar cycloaddition of nitrile oxides with alkynes to exclusively yield 3,4-di- and 3,4,5-trisubstituted isoxazoles. nih.gov In contrast, copper(I)-catalyzed reactions typically favor the formation of 3,5-disubstituted isoxazoles. nih.gov

| Catalyst | Regioselectivity | Product |

| Thermal | Mixture of isomers | 3,5- and 3,4-disubstituted isoxazoles |

| Ruthenium(II) | High | 3,4-disubstituted isoxazoles |

| Copper(I) | High | 3,5-disubstituted isoxazoles |

Cyclocondensation Approaches Involving Hydroxylamine Derivatives

Another fundamental approach to the isoxazole core is the cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydroxylamine derivative. researchgate.net This method is versatile and allows for the synthesis of a wide range of substituted isoxazoles. The reaction proceeds through the initial formation of an oxime, followed by an intramolecular cyclization and dehydration to afford the aromatic isoxazole ring. nih.gov

Variations of this method utilize β-enamino diketones, which react with hydroxylamine hydrochloride to produce di- or tri-substituted isoxazoles. researchgate.net The regiochemical outcome of this reaction can often be controlled by the choice of reaction conditions, such as the solvent and the presence of additives like pyridine (B92270) or boron trifluoride etherate. researchgate.net Furthermore, environmentally benign procedures have been developed that utilize aqueous media for the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride, eliminating the need for a catalyst. nih.gov

Chalcone-Mediated Isoxazole Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for the synthesis of various heterocyclic compounds, including isoxazoles. derpharmachemica.com The synthesis of isoxazoles from chalcones typically involves a two-step process. First, the α,β-unsaturated ketone system of the chalcone (B49325) undergoes a reaction with hydroxylamine hydrochloride. nih.govderpharmachemica.comrasayanjournal.co.in This is followed by a cyclization and dehydration step, often facilitated by a base or acid, to yield the corresponding 3,5-diaryl-isoxazole. nih.govresearchgate.net

The initial chalcone precursors are readily synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde. derpharmachemica.comrasayanjournal.co.in This modularity allows for the introduction of a wide variety of substituents onto the resulting isoxazole ring. For instance, fluorinated chalcones, prepared from fluorinated acetophenones, can be used to synthesize fluorinated isoxazoline (B3343090) derivatives. rasayanjournal.co.in

Specific Synthetic Routes to 5-(2-Fluorophenyl)isoxazole and its Positional Isomers

The synthesis of this compound and its isomers, such as the 4-fluorophenyl derivative, requires careful consideration of the starting materials and reaction conditions to ensure the desired regiochemistry.

Precursor Design for the 2-Fluorophenyl Moiety

The introduction of the 2-fluorophenyl group at the 5-position of the isoxazole ring necessitates the use of a precursor that contains this specific moiety.

For a 1,3-dipolar cycloaddition approach , a suitable precursor would be 2-fluorobenzonitrile (B118710) oxide. This can be generated in situ from 2-fluorobenzaldehyde (B47322) oxime. The other reactant would be a terminal alkyne that provides the C4 and C5 atoms of the isoxazole ring.

In a cyclocondensation reaction , a key precursor could be a β-diketone or a related species bearing a 2-fluorophenyl group. For example, a 1-(2-fluorophenyl)-1,3-butanedione could be reacted with hydroxylamine to potentially yield the desired product.

For a chalcone-mediated synthesis , the required precursor would be a chalcone with a 2-fluorophenyl group at the appropriate position. This could be achieved by the Claisen-Schmidt condensation of an acetophenone derivative with 2-fluorobenzaldehyde, or by condensing 2-fluoroacetophenone (B1329501) with a suitable aldehyde. The subsequent reaction with hydroxylamine would then lead to the formation of the isoxazole ring. rasayanjournal.co.in

A documented synthesis of the positional isomer, 5-(4-fluorophenyl)isoxazole (B145027), utilizes 3-(4-fluorophenyl)prop-2-yn-1-ol (B1333760) as a key precursor. chemicalbook.com This suggests that 3-(2-fluorophenyl)prop-2-yn-1-ol (B2518417) could be a viable starting material for the synthesis of this compound.

Optimization of Reaction Parameters and Catalytic Systems

The optimization of reaction parameters is crucial for achieving high yields and regioselectivity in the synthesis of this compound.

In 1,3-dipolar cycloaddition reactions , the choice of catalyst is paramount for controlling the regioselectivity. As mentioned earlier, ruthenium(II) catalysts tend to favor the formation of 3,4-disubstituted isoxazoles, while copper(I) catalysts generally yield 3,5-disubstituted products. nih.govnih.gov For the synthesis of a 5-substituted isoxazole, a copper-catalyzed approach would likely be more suitable. The reaction solvent can also influence the outcome, with both organic solvents and aqueous systems being employed. nih.govnih.gov

For cyclocondensation reactions , the pH of the reaction medium, the temperature, and the presence of additives can significantly impact the yield and purity of the product. For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles, the use of N,N-diisopropylethylamine (DIPEA) as a base in an aqueous methanol (B129727) solution at room temperature has been shown to be effective. nih.govbeilstein-journals.org

In chalcone-mediated syntheses , the choice of base for the initial Claisen-Schmidt condensation (e.g., NaOH or KOH) and the conditions for the subsequent cyclization with hydroxylamine (e.g., alkaline or acidic medium, solvent, and temperature) need to be optimized. nih.govderpharmachemica.comrasayanjournal.co.in For example, the cyclization of chalcones with hydroxylamine hydrochloride has been carried out in refluxing ethanol (B145695) in the presence of potassium hydroxide. nih.gov

A specific method for preparing 5-(4-fluorophenyl)isoxazole involved reacting 3-(4-fluorophenyl)prop-2-yn-1-ol with N-iodosuccinimide (NIS) and N-tert-butoxycarbonylhydroxylamine in 1,2-dichloroethane (B1671644) at 83°C in a sealed tube, which yielded a mixture of 5-(4-fluorophenyl)isoxazole and its 3-(4-fluorophenyl) isomer. chemicalbook.com This indicates that for the synthesis of this compound, careful control of the reaction conditions would be necessary to favor the desired regioisomer.

| Synthetic Method | Key Precursors | Important Parameters for Optimization |

| 1,3-Dipolar Cycloaddition | 2-Fluorobenzonitrile oxide, Terminal alkyne | Catalyst (e.g., Cu(I)), Solvent, Temperature |

| Cyclocondensation | 1-(2-Fluorophenyl)-β-diketone, Hydroxylamine | Base/Acid catalyst, Solvent, Temperature |

| Chalcone-Mediated | 2-Fluorophenyl chalcone, Hydroxylamine | Base for condensation, Cyclization conditions (pH, solvent) |

Regioselectivity Control in Substituted Isoxazole Formation

The synthesis of substituted isoxazoles often faces the challenge of controlling regioselectivity, as reactions can yield mixtures of isomers. Two of the most common methods for constructing the isoxazole ring are the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine. researchgate.net Achieving regiochemical control is crucial for the efficient synthesis of a specific target like this compound.

Several methodologies have been developed to direct the outcome of these reactions. rsc.org The regioselectivity of the addition of hydroxylamine to α,β-acetylenic ketones, for example, can be controlled by the choice of solvent. researchgate.net A mixture of tetrahydrofuran (B95107) and water tends to favor a 1,4-addition pathway, while aqueous methanol promotes 1,2-addition, leading to different regioisomeric isoxazoles. researchgate.net

In the case of cyclocondensation reactions, the use of β-enamino diketones as precursors offers enhanced control over regioselectivity compared to traditional 1,3-dicarbonyls. rsc.org The regiochemical outcome can be manipulated by varying the reaction conditions, such as the solvent, the presence of a base like pyridine, or the use of a Lewis acid catalyst such as boron trifluoride (BF₃). rsc.org These variations allow for the selective synthesis of 3,4-disubstituted, 4,5-disubstituted, or 3,4,5-trisubstituted isoxazoles. rsc.org The [2+3] cycloaddition reaction between nitrile oxides and certain olefins is also highly regioselective, leading to specific substitution patterns on the resulting isoxazole ring. nih.gov

| Synthetic Method | Controlling Factor | Effect on Regioselectivity | Reference |

|---|---|---|---|

| Cyclocondensation of α,β-acetylenic ketones with hydroxylamine | Solvent System | THF-water favors 1,4-addition; aqueous methanol favors 1,2-addition, leading to different isomers. | researchgate.net |

| Cyclocondensation of β-enamino diketones with hydroxylamine | Reaction Conditions | Solvent, use of pyridine, or a Lewis acid (BF₃) can direct the reaction to yield specific regioisomers (e.g., 4,5-disubstituted vs. 3,4-disubstituted). | rsc.org |

| [3+2] Cycloaddition | Catalyst | Copper catalysts are effective for terminal alkynes, producing 3,5-disubstituted isoxazoles. Ruthenium(II) catalysts can be used for non-terminal alkynes to yield 3,4,5-trisubstituted isoxazoles with high regioselectivity. | nih.gov |

| [3+2] Cycloaddition of nitrile oxides with olefins | Substrate Choice | The reaction with captodative olefins or methyl crotonate derivatives is regioselective, leading to 5-substituted amino-isoxazoles or 4-substituted methoxycarbonyl-isoxazoles, respectively. | nih.gov |

Chemical Reactivity and Derivatization of this compound

The this compound scaffold possesses distinct sites for chemical modification: the isoxazole ring and the 2-fluorophenyl substituent. The reactivity of the isoxazole core is characterized by its aromatic nature, but also by a relatively weak N-O bond, which can be cleaved under various conditions to afford different structures. researchgate.netresearchgate.net

Direct electrophilic aromatic substitution on the isoxazole ring is generally difficult due to the low nucleophilicity of the heterocycle. nanobioletters.com Consequently, functionalization often proceeds through alternative pathways. One approach involves the cleavage of the N-O bond, which can be achieved under thermal, basic, Lewis acidic, or transition-metal-catalyzed conditions. researchgate.net This ring-opening can be followed by rearrangement or further reactions to build new heterocyclic systems. For instance, transition metal-catalyzed ring opening of related isoxazole systems like anthranils provides a versatile route to various nitrogen-containing heterocycles. researchgate.net

Another strategy for modifying the isoxazole ring is through the transformation of existing functional groups. For example, a cyano group on the isoxazole ring can be hydrolyzed to a carboxylic acid, which can then be converted to an amine via a Curtius rearrangement. researchgate.net This amine can subsequently be transformed into sulfonamides or urea (B33335) derivatives, demonstrating a pathway to diverse isoxazole-based compounds. researchgate.net Furthermore, substituents on the isoxazole ring play a critical role in its photochemical reactivity, such as the photoisomerization to carbonyl-2H-azirines, where the efficiency and outcome are governed by the nature of the substituents. chemrxiv.org

The 2-fluorophenyl group attached to the isoxazole ring is also amenable to chemical modification, primarily through reactions typical of substituted aromatic compounds. The fluorine atom acts as a deactivating group but is an ortho-, para-director for electrophilic aromatic substitution. This allows for the introduction of additional substituents onto the phenyl ring, although the reaction conditions must be carefully controlled.

The presence of a fluorine substituent can influence the biological activity of the final molecule. Studies on structure-activity relationships (SAR) have shown that the presence and position of electron-withdrawing groups like fluorine on a phenyl ring attached to an isoxazole core can significantly enhance cytotoxic or other biological activities. nih.gov While specific examples of transformations on the 2-fluorophenyl ring of this exact isoxazole are not detailed in the literature, standard aromatic chemistry protocols can be applied to introduce nitro, halogen, or alkyl groups to further diversify the scaffold.

A significant application of this compound and related structures is their use as building blocks in the synthesis of hybrid molecules. ijariit.com This strategy involves chemically linking two or more pharmacophores to create a single molecule with the potential for synergistic or multi-target biological activity. ijariit.com

Various isoxazole-containing hybrids have been synthesized, demonstrating the versatility of this scaffold. Examples include:

Isoxazole-Piperazine Hybrids: A series of isoxazole-piperazine analogs were prepared and showed potent antiproliferative activity against cancer cell lines. nih.gov

Isoxazole-Triazole Hybrids: Novel molecules linking the isoxazole and 1,2,4-triazole (B32235) moieties have been synthesized and investigated for their biological properties. ijariit.commdpi.com

Isoxazole-Quinazolinone Hybrids: These hybrids were synthesized by condensing 3-aryl-5-methyl isoxazole-4-carbohydrazides with benzoxazinones. ijariit.com

Isoxazole-Imidazole Hybrids: One-pot syntheses have been developed to create imidazole-isoxazole hybrids, which have been evaluated as antibacterial agents. thesciencein.org

The synthesis of these hybrids often involves preparing a functionalized isoxazole intermediate, such as an isoxazole carbaldehyde or carbohydrazide, which is then reacted with another heterocyclic precursor in a condensation or cyclization reaction. ijariit.com

| Hybrid Type | General Synthetic Strategy | Reference |

|---|---|---|

| Isoxazole-Piperazine | Coupling of a functionalized isoxazole with a piperazine (B1678402) derivative. | nih.gov |

| Isoxazole-Quinazolinone | Condensation of isoxazole-4-carbohydrazides with 2-substituted-(4H)-3,1-benzoxazine-4-ones. | ijariit.com |

| Isoxazole-Chalcone | Claisen-Schmidt condensation between a substituted acetophenone and an isoxazole carbaldehyde. | ijariit.com |

| Isoxazole-Imidazole | One-pot synthesis from appropriate precursors. | thesciencein.org |

| Isoxazole-Triazole | 1,3-dipolar cycloaddition between an alkyne-functionalized precursor and a nitrile oxide. | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, a complete structural assignment of 5-(2-Fluorophenyl)isoxazole can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the 2-fluorophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum due to spin-spin coupling interactions. The proton on the isoxazole (B147169) ring presents a characteristic singlet, its chemical shift influenced by the electronic environment of the heterocyclic ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isoxazole-H | ~6.84 | s (singlet) | N/A |

| Ar-H | ~7.86–7.81 | m (multiplet) | |

| Ar-H | ~7.71 | t (triplet) | ~3.9 |

| Ar-H | ~7.48–7.40 | m (multiplet) |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum for this compound would be expected to show signals for the two distinct carbons of the isoxazole ring and the six carbons of the 2-fluorophenyl ring. The carbon atom attached to the fluorine will exhibit a characteristic splitting pattern due to C-F coupling.

| Carbon | Chemical Shift (δ, ppm) |

| C=N (isoxazole) | ~163.0 |

| C-O (isoxazole) | ~168.8 |

| C-H (isoxazole) | ~98.2 |

| C-F (aromatic) | ~159.1 (d, J ≈ 242.4 Hz) |

| Aromatic Carbons | ~117.2 - 135.2 |

Note: Chemical shifts are approximate and can be influenced by experimental conditions. The 'd' denotes a doublet due to coupling with fluorine.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the phenyl ring. In some cases, proton coupling can be observed, though spectra are often proton-decoupled for simplicity, resulting in a singlet. nih.gov

| Fluorine | Chemical Shift (δ, ppm) |

| Ar-F | ~ -111.04 |

Note: The chemical shift is relative to a standard, commonly CFCl₃ or trifluoroacetic acid.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. nih.govnih.gov For this compound (C₉H₆FNO), HRMS analysis provides an exact mass measurement that corresponds to the calculated theoretical mass.

| Parameter | Value |

| Calculated Mass [M+H]⁺ | 164.0506 |

| Observed Mass [M+H]⁺ | ~164.0508 |

The close agreement between the calculated and observed mass, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. orientjchem.org The IR spectrum of this compound is expected to display absorption bands corresponding to the vibrations of the aromatic C-H, C=C, C-F, and the isoxazole ring C=N and C-O bonds. esisresearch.org

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H stretch | ~3100-3000 |

| Aromatic C=C stretch | ~1600-1450 |

| C=N stretch (isoxazole) | ~1610 |

| N-O stretch (isoxazole) | ~1404 |

| C-F stretch | ~1250-1000 |

These characteristic absorption bands help to confirm the presence of the key functional groups within the molecular structure.

X-ray Crystallography for Solid-State Molecular Architecture

Computational and Theoretical Investigations of 5 2 Fluorophenyl Isoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding information about its electronic structure and energy. Such calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It is particularly effective for obtaining optimized molecular geometries and energies. mdpi.com The process involves finding the lowest energy conformation of the molecule by adjusting its bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. mdpi.com

For heterocyclic compounds, calculations are often performed using specific functionals and basis sets, such as the B3LYP functional with a 6-311++G(d,p) or 6-31G(d,p) basis set, to ensure accuracy. mdpi.commdpi.comajchem-a.com These calculations yield the minimum energy structure, which corresponds to the most stable arrangement of atoms in the molecule. mdpi.com While specific DFT data for 5-(2-Fluorophenyl)isoxazole is not detailed in the provided sources, the table below shows an example of calculated geometric parameters for a structurally related fluorophenyl-heterocycle, demonstrating the type of data obtained from such an analysis.

Table 1: Example of Calculated Geometric Parameters from DFT for a Related Molecule

| Parameter | Calculated Value | Experimental Value (XRD) |

|---|---|---|

| C-O Bond Length (Å) | 1.215 | 1.219 |

| C-N Bond Length (Å) | 1.451 | 1.453 |

| N-O Bond Length (Å) | 1.217 | 1.226 |

| Dihedral Angle (°) | 47.9 | Not Available |

Note: Data presented is for methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate as an illustrative example of DFT calculations. mdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. ajchem-a.comacadpubl.eu The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acadpubl.eumalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.comacadpubl.eumalayajournal.org

These parameters are calculated using the same DFT methods employed for geometry optimization. ajchem-a.com The analysis of FMOs helps to understand charge transfer within the molecule and identify sites susceptible to electrophilic or nucleophilic attack. acadpubl.eu For instance, in a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO-LUMO energy gap was 4.4815 eV, indicating good kinetic stability. ajchem-a.com

Table 2: Example Frontier Orbital Energies and Properties for a Related Fluorophenyl-Heterocycle

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5743 |

| LUMO Energy | -2.0928 |

| HOMO-LUMO Gap (ΔE) | 4.4815 |

Note: The data shown is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, provided as an example of FMO analysis. ajchem-a.com

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic interactions. mdpi.commalayajournal.org It maps the electrostatic potential onto the molecule's electron density surface. ajchem-a.com The different colors on the MEP map represent varying levels of electrostatic potential. Typically, red regions indicate negative electrostatic potential (electron-rich areas) and are prone to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor areas) and are susceptible to nucleophilic attack. ajchem-a.comajchem-a.com Green and yellow areas represent intermediate or near-zero potential. ajchem-a.commdpi.com

For aromatic and heterocyclic compounds, MEP analysis can identify specific atoms or regions with high electron density. For example, in the analysis of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP map showed that the nitrogen atoms of the oxadiazole ring are the most electron-rich sites, suggesting they are the primary locations for electrophilic attack. ajchem-a.comajchem-a.com This type of analysis is invaluable for understanding intermolecular interactions, such as hydrogen bonding. ajchem-a.com

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. pnrjournal.com These studies are essential in drug discovery for predicting the binding mode and affinity of a drug candidate to its biological target. nih.govresearchgate.net

Docking simulations predict how a ligand, such as an isoxazole (B147169) derivative, fits into the binding site of a biological macromolecule. The process involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), by refining bond orders, adding hydrogen atoms, and removing non-essential water molecules. nih.gov Software like Schrodinger Maestro or PyRx is then used to place the ligand in the active site of the receptor and evaluate different binding poses. pnrjournal.comnih.gov

The predicted binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govnih.gov For example, docking studies of isoxazole derivatives against targets like human cyclin-dependent kinase 2 have identified specific amino acid residues in the active site that interact with the ligand. nih.gov Understanding these binding modes is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors. researchgate.netresearchgate.net

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its receptor. This is typically quantified by a scoring function that calculates a value, such as a Glide score or binding energy (often in kcal/mol), representing the strength of the interaction. pnrjournal.comnih.gov A lower (more negative) binding energy generally indicates a more stable complex and higher binding affinity. pnrjournal.comnih.gov

For example, docking studies of novel isoxazole analogues against topoisomerase II showed binding energies ranging from -7.8 to -9.0 kcal/mol. pnrjournal.com These scores are compared with those of known standard inhibitors to gauge the potential efficacy of the new compounds. pnrjournal.com For more accurate estimations, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to calculate the binding free energy, which considers factors like electrostatic and van der Waals interactions, as well as solvation effects. nih.gov

Table 3: Example Docking Scores of Isoxazole Analogues Against Topoisomerase II

| Compound | Docking Score (kcal/mol) |

|---|---|

| Adriamycin (Standard) | -12.76 |

| Compound OX1 | -9.0 |

| Compound OX3 | -9.0 |

| Compound OX5 | -9.0 |

| Compound OX6 | -9.0 |

Note: This table presents example data for various isoxazole derivatives to illustrate the output of molecular docking studies. pnrjournal.com

Molecular Dynamics Simulations for Conformational Landscapes and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscapes and assess the stability of molecules over time. For this compound, MD simulations can provide valuable insights into its dynamic behavior, preferred three-dimensional structures, and the energetic barriers between different conformations. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of MD simulations and data from related structures allow for a theoretical understanding of its likely conformational properties.

MD simulations would typically be employed to map the potential energy surface as a function of this dihedral angle. By simulating the molecule's behavior in a virtual environment that mimics physiological conditions (e.g., in a solvent like water), researchers can observe the transitions between different rotational isomers (rotamers) and identify the most stable, low-energy conformations. The simulations would also reveal the height of the rotational energy barriers between these stable states. A higher energy barrier would indicate that the molecule is more likely to reside in a specific conformation for a longer duration. Studies on other 2-fluorophenyl substituted heterocyclic compounds have shown that the rotational barriers can be influenced by the nature of the adjacent ring system.

The stability of the different conformers of this compound would be assessed by analyzing the trajectory of the MD simulation. Key parameters such as potential energy, root-mean-square deviation (RMSD), and radius of gyration would be monitored over the simulation time. Stable conformations would be characterized by prolonged periods of low potential energy and minimal structural fluctuations. Furthermore, MD simulations can help in understanding how the conformational preferences might change in different environments, such as in the binding pocket of a protein, which is crucial for structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies are instrumental in understanding how modifications to the molecular structure affect their therapeutic or adverse effects.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for isoxazole derivatives, including those with a 5-(2-Fluorophenyl) moiety, involves several key steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations like IC50 or binding affinities) is compiled. The three-dimensional structures of these molecules are then generated and optimized to their lowest energy state.

Various molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecule's physicochemical properties. Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity.

The predictive power of the resulting QSAR model is rigorously validated using both internal and external validation techniques. A statistically robust and validated QSAR model can then be used to predict the biological activity of new, untested compounds based solely on their chemical structure. This predictive capability is highly valuable in drug discovery, as it allows for the virtual screening of large chemical libraries and the prioritization of compounds for synthesis and experimental testing, thereby saving time and resources. For instance, in studies of isoxazole derivatives as anticancer agents, QSAR models have been successfully developed to predict their efficacy against various cancer cell lines.

Below is an example of a data table that might be generated during a QSAR study on a series of isoxazole derivatives, illustrating the relationship between physicochemical descriptors and biological activity.

| Compound | pIC50 (Observed) | pIC50 (Predicted) | LogP | Molecular Weight |

| Derivative 1 | 7.2 | 7.1 | 3.5 | 250.2 |

| Derivative 2 | 6.8 | 6.9 | 3.2 | 245.1 |

| Derivative 3 | 7.5 | 7.4 | 3.8 | 265.3 |

| Derivative 4 | 6.5 | 6.6 | 3.0 | 230.2 |

| This compound | 7.0 | 7.0 | 3.4 | 177.16 |

Identification of Physicochemical Descriptors Influencing Activity

A critical outcome of QSAR analysis is the identification of the key physicochemical descriptors that have the most significant impact on the biological activity of a series of compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

For isoxazole-containing compounds, studies have often highlighted the importance of several types of descriptors:

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific shape indices can influence how well a molecule fits into the binding site of a biological target. The steric bulk introduced by substituents on the phenyl or isoxazole rings is a common factor influencing activity.

Hydrophobic Descriptors: The lipophilicity of a molecule, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in target proteins.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe aspects like branching and connectivity.

The table below provides a summary of common physicochemical descriptors and their potential influence on the biological activity of isoxazole derivatives, based on findings from various QSAR studies.

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Affects electrostatic interactions with the target protein and reaction mechanisms. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Determines the goodness of fit into the receptor's binding pocket. |

| Hydrophobic | LogP, Hydrophobic Surface Area | Influences membrane permeability and interactions with hydrophobic regions of the target. |

| Topological | Connectivity Indices, Shape Indices | Describes molecular size, shape, and degree of branching, which can impact binding affinity. |

By understanding which descriptors are most influential, medicinal chemists can rationally design new derivatives of this compound with improved biological activity. For example, if a QSAR model indicates that a lower LogP value is correlated with higher activity, chemists can focus on synthesizing analogs with more polar functional groups.

Biological Activities and Mechanistic Elucidation Pre Clinical, in Vitro, and in Vivo Studies

Enzyme Inhibition Potentials

Derivatives of 5-(2-Fluorophenyl)isoxazole have been investigated for their ability to interact with and inhibit various enzymes, playing crucial roles in inflammation, steroidogenesis, and digestion.

Cyclooxygenase (COX) Isozyme Inhibition (COX-1, COX-2)

A significant area of investigation for isoxazole-containing compounds has been their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, existing as two primary isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Studies on various isoxazole (B147169) derivatives have demonstrated their capacity to inhibit these enzymes, with some showing selectivity towards the inducible COX-2 isoform over the constitutive COX-1. This selectivity is a desirable trait in anti-inflammatory agents as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors. For instance, a series of 2-benzamido-N-(4-fluorophenyl)thiophene-3-carboxamide derivatives, which share structural similarities with the target compound, have shown potent and selective COX-2 inhibition nih.gov. One such compound exhibited a COX-2 IC50 value of 0.29 µM with a selectivity index of 67.2, which was more favorable than the reference drug celecoxib nih.gov.

The inhibitory activity of isoxazole derivatives against COX isozymes is often quantified by their half-maximal inhibitory concentration (IC50) values. The data below summarizes the COX-1 and COX-2 inhibitory activities of representative isoxazole derivatives.

Table 1: Cyclooxygenase (COX) Isozyme Inhibition by Isoxazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide VIIa | 19.5 | 0.29 | 67.2 |

| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 |

| Diclofenac Sodium (Reference) | 1.8 | 1.0 | 1.8 |

Data sourced from a study on thiophene-3-carboxamide derivatives with structural similarities to fluorophenyl-isoxazoles. nih.gov

Steroidogenic Enzyme Modulation (e.g., CYP17A1)

The modulation of steroidogenic enzymes is a critical therapeutic strategy, particularly in hormone-dependent cancers. Cytochrome P450 17A1 (CYP17A1) is a key enzyme in the biosynthesis of androgens and estrogens. Research has explored the potential of isoxazole-containing compounds to inhibit this enzyme.

Steroidal derivatives incorporating an isoxazole ring have been shown to be potent inhibitors of human microsomal 17β-hydroxylase/C17,20-lyase (CYP17A1) researchgate.net. For example, one such isoxazole derivative demonstrated a potent IC50 value of 59 nM for the inhibition of human microsomal 17β-hydroxylase/C17,20-lyase researchgate.net. Furthermore, a series of 3β-hydroxy-5-ene steroids with an isoxazole fragment in their side chain have been synthesized and evaluated for their biological activity, including their effects on the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1 researchgate.net. While specific data for this compound is not detailed, the isoxazole moiety is clearly established as a pharmacophore for CYP17A1 inhibition.

Table 2: Inhibition of CYP17A1 by Isoxazole-Containing Steroid Derivatives

| Compound | Target | IC50 (nM) |

|---|---|---|

| Isoxazole derivative 2 | Human microsomal 17β-hydroxylase/C17,20-lyase | 59 |

| Abiraterone (Reference) | CYP17A1 | Not specified in the provided text |

Data is for a steroidal isoxazole derivative, not this compound itself. researchgate.net

Glycosidase and Lipase Inhibition (e.g., α-amylase, lipase)

Inhibition of digestive enzymes such as α-amylase and lipase is a therapeutic approach for managing metabolic disorders like diabetes and obesity. Some isoxazole derivatives have been evaluated for their potential in this area.

A study on fluorophenyl-isoxazole-carboxamide derivatives investigated their inhibitory activity against lipase and α-amylase enzymes nih.gov. The results indicated that the inhibition of these enzymes was generally weak. For instance, the most active compounds against the lipase enzyme, compounds 2d and 2b, had IC50 values of 303.90 ± 2.2 and 358.18 ± 1.32 µg/ml, respectively, which is significantly weaker than the positive control, orlistat (IC50 value of 12.30 ± 0.33 µg/ml) nih.gov. Similarly, the α-amylase inhibitory activity of all evaluated compounds was also found to be weak, with IC50 values higher than 500 µg/ml nih.gov.

In contrast, a separate study on new phenylisoxazole quinoxalin-2-amine hybrids showed more promising results as α-amylase and α-glucosidase inhibitors. One compound from this series, 5h, displayed a significant α-amylase inhibitory potential with an IC50 of 16.4 ± 0.1 μM, which was better than the standard, acarbose (IC50 = 24.0 ± 0.9 μM) nih.gov.

Table 3: Glycosidase and Lipase Inhibition by Phenylisoxazole Derivatives

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Phenylisoxazole quinoxalin-2-amine hybrid 5h | α-amylase | 16.4 ± 0.1 |

| Acarbose (Reference for α-amylase) | α-amylase | 24.0 ± 0.9 |

| Phenylisoxazole quinoxalin-2-amine hybrid 5c | α-glucosidase | 15.2 ± 0.3 |

| Acarbose (Reference for α-glucosidase) | α-glucosidase | 49.3 ± 1.1 |

| Fluorophenyl-isoxazole-carboxamide 2d | Lipase | 303.90 ± 2.2 (µg/ml) |

| Fluorophenyl-isoxazole-carboxamide 2b | Lipase | 358.18 ± 1.32 (µg/ml) |

| Orlistat (Reference for Lipase) | Lipase | 12.30 ± 0.33 (µg/ml) |

Data is from studies on different series of phenylisoxazole derivatives. nih.govnih.gov

Antimicrobial Efficacy

The isoxazole ring is a common structural motif in a variety of antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)

The antibacterial activity of isoxazole derivatives is often assessed by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

In a study of novel isoxazoles, cyanopyridines, and pyrimidinethiones, several compounds containing a fluorophenyl-isoxazole moiety were evaluated for their antibacterial activity. For instance, compound 7e, a 2,4-bis-(2′,4′-difluorophenylamino)-6-[4′-5′′-(4′′′-fluorophenyl)-2′′-isoxazol-3′′-yl phenyl amino]-s-triazine, showed good to very good activity against S. pyogenes with a MIC in the range of 62.5-100 µg/mL . Another compound, 7b, exhibited good activity against E. coli with a MIC in the range of 25-125 µg/mL .

Table 4: Antibacterial Activity of Fluorophenyl-Isoxazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 7e | S. pyogenes | 62.5-100 |

| 7b | E. coli | 25-125 |

| 7d | E. coli | 25-125 |

| 9b | E. coli | 25-125 |

| 9f | E. coli | 25-125 |

| 8b | P. aeruginosa | 50-100 |

| 9e | P. aeruginosa | 50-100 |

| 9f | P. aeruginosa | 50-100 |

| Ampicillin (Reference) | Various | Not specified in the provided text |

MIC values are presented as a range from a study on various isoxazole derivatives.

Antifungal Spectrum and Effective Doses (ED50)

In addition to antibacterial properties, isoxazole derivatives have also demonstrated promising antifungal activity. The efficacy is often measured by the effective dose required to inhibit 50% of fungal growth (ED50).

Table 5: Antifungal Activity of Fluorophenyl-Containing Isoxazole Derivatives

| Compound | Fungal Strain | MIC80 (µg/mL) |

|---|---|---|

| Triazole-isoxazole 5a (difluorophenyl derivative) | Candida parapsilosis | 0.0313 |

| Triazole-isoxazole 5a (difluorophenyl derivative) | Candida albicans | 0.0313 |

| Fluconazole (Reference) | Various | Not specified in the provided text |

Data is for a difluorophenyl-containing isoxazole derivative. nih.gov

Antiviral Activities

The isoxazole scaffold is a component of various derivatives investigated for their antiviral potential. Studies have shown that compounds incorporating the dihydroisoxazole ring exhibit promising activity against certain viruses. researchgate.net For instance, some dihydroisoxazole derivatives have demonstrated efficacy against Hepatitis A virus and herpes simplex virus type 1 (HSV-1). researchgate.net

Furthermore, research into related heterocyclic structures has identified potent antiviral agents. A series of novel (5-oxazolyl)phenyl amine derivatives were evaluated for their activity against the hepatitis C virus (HCV), coxsackie virus B3 (CVB3), and B6 (CVB6) in vitro. nih.gov Several of these compounds displayed significant potency against HCV, with IC₅₀ values ranging from 0.28 to 0.92 μM. nih.gov Strong activity was also observed against CVB3 and/or CVB6, with IC₅₀ values below 2.0 μM. nih.gov While these studies were not conducted on this compound itself, they highlight the potential of the broader class of phenyl-heterocycle compounds as a basis for developing new antiviral therapies.

Antioxidant Properties and Free Radical Scavenging Capacity

Derivatives of fluorophenyl-isoxazole have been a focus of research into novel antioxidant agents. In vitro studies on a series of fluorophenyl-isoxazole-carboxamides demonstrated notable free radical scavenging activity, particularly in the DPPH (1,1-diphenyl-2-picrylhydrazine) assay. nih.govresearchgate.net Radical scavenging is a well-established mechanism of action for antioxidant compounds. nih.gov When the DPPH free radical reacts with an antioxidant, it loses its radical property, resulting in a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov

In these studies, compounds designated 2a and 2c, which are fluorophenyl-isoxazole-carboxamide derivatives, showed high antioxidant potency with IC₅₀ values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively. nih.govresearchgate.net These values indicate significantly higher potency compared to the positive control, Trolox, which had an IC₅₀ value of 3.10 ± 0.92 µg/ml. nih.govresearchgate.net

Based on these promising in vitro results, the most potent compound (2a) was selected for further in vivo evaluation in a mouse model. researchgate.net The in vivo findings revealed that the total antioxidant capacity (TAC) in mice treated with compound 2a was twofold greater than that observed in mice treated with Quercetin, a well-known antioxidant used as the positive control. researchgate.net These results underscore the promising antioxidant activities of this class of compounds in both in vitro and in vivo settings. researchgate.net

Table 1: In Vitro DPPH Radical Scavenging Activity

| Compound | IC₅₀ (µg/ml) |

|---|---|

| Fluorophenyl-isoxazole-carboxamide 2a | 0.45 ± 0.21 |

| Fluorophenyl-isoxazole-carboxamide 2c | 0.47 ± 0.33 |

| Trolox (Positive Control) | 3.10 ± 0.92 |

Data sourced from studies on fluorophenyl-isoxazole-carboxamide derivatives. nih.govresearchgate.net

Immunomodulatory Effects

The isoxazole nucleus is a key feature in a variety of compounds that have been shown to regulate immune functions. mdpi.com These immunoregulatory properties have been observed in derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, which exhibited modulatory effects on T-cell subsets and B-cell levels in lymphoid organs in mice. nih.gov Such findings suggest that the isoxazole scaffold could be a valuable template for developing agents to treat autoimmune diseases or to serve as adjuvants to enhance vaccine efficacy. nih.gov

The modulation of lymphocyte proliferation is a key aspect of the immunomodulatory activity of isoxazole derivatives. mdpi.com Research has demonstrated that these compounds can exert either suppressive or stimulatory effects, depending on their specific chemical structure. For example, HWA-486, a 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide, was found to suppress the mitogen-elicited proliferation of lymphocytes derived from rats with adjuvant arthritis. mdpi.com Conversely, other derivatives have been shown to stimulate the mitogen-induced proliferation of lymphocytes isolated from spleens and mesenteric lymph nodes. mdpi.com

Further studies have shown that certain 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides can inhibit the humoral immune response in vitro and suppress phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). nih.govnih.gov The differential, dose-dependent effects of these compounds on lymphocyte proliferation highlight the complexity of their immunomodulatory actions. nih.gov

Isoxazole derivatives have been investigated for their ability to influence the production of key inflammatory mediators. In vitro studies have shown that certain isoxazole compounds can affect cytokine production. mdpi.com For instance, indolyl–isoxazolidines were found to significantly inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage THP-1 cells. nih.gov Other isoxazole derivatives have been shown to increase LPS-elicited Interleukin-1 beta (IL-1β) production in peritoneal cell cultures. mdpi.com

While some isoxazole derivatives exhibit a potent ability to suppress pro-inflammatory cytokines, others have demonstrated weaker effects. nih.gov The varied impact of these compounds on inflammatory mediators suggests that their mechanism of action is highly dependent on the specific substitutions on the isoxazole ring. mdpi.com

Investigations into Specific Molecular Targets and Pathways

Research into isoxazole derivatives extends to their interaction with specific molecular targets, including neurotransmitter receptors, which are crucial in various physiological and pathological processes.

GABAA Receptors: The γ-aminobutyric acid type A (GABAA) receptor is a significant target for therapeutic agents. Studies on related chemical scaffolds suggest that the fluorophenyl group can play a role in modulating this receptor. For example, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators of the GABAA receptor. nih.gov These compounds are thought to interact with the α1/γ2 interface of the receptor, a site targeted by benzodiazepines. nih.gov This suggests that the presence of a fluorophenyl moiety on a heterocyclic core can be a key structural feature for interaction with the GABAA receptor. nih.gov

Dopamine D4 Receptors: The dopamine D4 receptor is another important molecular target, particularly in the context of neuropsychiatric disorders. Research has identified isoxazole-containing compounds as potent and selective antagonists for this receptor. nih.gov A notable example is 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, a close structural analog to a fluorophenyl-substituted version, which was identified as a potent and selective antagonist at human cloned dopamine D4 receptors. nih.gov Additionally, a novel thiazole derivative containing a fluorophenyl group, (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole, showed high affinity for human cloned dopamine D4.2, D4.4, and D4.7 receptors, with Ki values of 2.54, 0.55, and 0.54 nM, respectively. nih.gov These findings indicate that the fluorophenyl-isoxazole scaffold is a promising structure for targeting the dopamine D4 receptor with high affinity and selectivity. nih.govnih.gov

Inhibition of Protein-Protein Interactions (e.g., GATA4-NKX2-5)

A significant area of research for isoxazole-containing small molecules is their ability to modulate protein-protein interactions (PPIs), which are fundamental to many biological processes and are often dysregulated in disease. A key example is the inhibition of the transcriptional synergy between the cardiac transcription factors GATA4 and NKX2-5. nih.govacs.org This interaction is crucial for heart development and is implicated in pathological conditions like cardiac hypertrophy. nih.govacs.orgnih.gov

Studies have identified several families of small molecules, including phenylisoxazole carboxamides, that can inhibit this GATA4-NKX2-5 synergy. nih.govacs.org The discovery process often involves fragment-based screening and the use of reporter gene assays to identify and optimize lead compounds. nih.govhelsinki.fi For instance, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide was identified as a potent inhibitor of this interaction. nih.govacs.org These inhibitors are thought to function by disrupting the formation of the GATA4-NKX2-5 protein complex, thereby modulating the expression of cardiac genes. helsinki.firesearchgate.net The successful targeting of this PPI by isoxazole derivatives suggests a novel therapeutic strategy for managing cardiac remodeling and repair. nih.govhelsinki.firesearchgate.net

Role in Cellular Processes (e.g., Cell Cycle, Apoptosis)

Isoxazole derivatives have demonstrated significant activity in regulating fundamental cellular processes such as the cell cycle and apoptosis (programmed cell death), particularly in the context of cancer research. researchgate.netsemanticscholar.orgespublisher.com

In vitro studies on various human cancer cell lines have shown that certain isoxazole compounds can induce cell cycle arrest. semanticscholar.orgespublisher.com For example, a series of isoxazole derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were found to cause G2/M cell cycle arrest in colon cancer cells. semanticscholar.org This arrest is often linked to the activation of tumor suppressor proteins like p53. semanticscholar.org The upregulation of p53 can, in turn, alter the balance of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, tipping the scales towards cell death. semanticscholar.org

Furthermore, numerous isoxazole derivatives have been shown to be potent inducers of apoptosis. researchgate.netnih.gov Synthetic 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives exhibited significant pro-apoptotic activity in human erythroleukemic K562 cells and glioblastoma cell lines. researchgate.net Similarly, novel 5-(thiophen-2-yl)isoxazoles were found to induce apoptosis in breast cancer cells. nih.gov The mechanism often involves the activation of caspases, the key executioner enzymes in the apoptotic pathway. semanticscholar.org This ability to selectively trigger apoptosis in cancer cells makes isoxazole derivatives promising candidates for the development of new anticancer therapies. researchgate.netespublisher.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For this compound and its analogs, SAR studies have provided valuable insights into how structural modifications influence their biological activities. core.ac.ukacs.org

Influence of Fluorine Position and Other Substituents on Biological Profiles

The substitution pattern on the phenyl ring and the isoxazole core is a critical determinant of biological activity. core.ac.ukacs.org

Fluorine Substitution : The incorporation of fluorine into small molecules is a common strategy in medicinal chemistry to enhance biological activity and improve metabolic stability. nih.gov In the context of isoxazole derivatives, the position and number of fluorine atoms on the phenyl ring can significantly impact efficacy. SAR studies on phenylisoxazole carboxamides targeting the GATA4-NKX2-5 interaction revealed that the nature of the aromatic substituent on the isoxazole ring is a key regulator of inhibitory activity. core.ac.ukacs.org While specific data on moving the fluorine from the 2-position is part of broader optimization studies, the presence of the fluorine itself is often essential for potent activity, as its removal or replacement can diminish the desired biological effect. nih.gov

Other Substituents : Beyond fluorine, other substituents on both the phenyl and isoxazole rings play a vital role. For inhibitors of the GATA4-NKX2-5 interaction, comprehensive SAR analysis of over 200 derivatives showed that modifications to the carboxamide portion of the molecule also heavily influence activity and cytotoxicity. core.ac.ukacs.org For instance, in a series of 5-(thiophen-2-yl)isoxazoles evaluated for anti-breast cancer activity, a trifluoromethyl (-CF3) group at the 4-position of the isoxazole ring and electron-donating methoxy groups on a phenyl ring at the 3-position were found to be crucial for superior potency. nih.gov

The following table summarizes the effects of various substituents on the activity of isoxazole analogs from different studies.

| Scaffold | Position of Variation | Substituent | Observed Activity | Reference |

| Phenylisoxazole Carboxamide | Phenyl ring at C3 | Varies | Regulates inhibition of GATA4-NKX2-5 synergy | core.ac.ukacs.org |

| 3-Phenyl-5-methylisoxazole | Phenyl ring at C3 | 4-fluoro | Active as an antioxidant | researchgate.net |

| 5-(Thiophen-2-yl)isoxazole | Isoxazole ring at C4 | -CF3 | Superior anticancer activity | nih.gov |

| 5-(Thiophen-2-yl)isoxazole | Phenyl ring at C3 | 3,4,5-trimethoxy | Superior anticancer activity | nih.gov |

Identification of Key Pharmacophoric Elements

Pharmacophore modeling helps to distill the essential three-dimensional structural features required for a molecule to exert a specific biological effect. For isoxazole-based inhibitors of the GATA4-NKX2-5 interaction, pharmacophore models have been developed based on the structures of active compounds. nih.govacs.org

These models have identified several key elements that are crucial for inhibitory activity:

Aromatic Features : The model typically includes aromatic spheres that correspond to the phenyl and isoxazole rings, suggesting that these groups are involved in crucial π-stacking or hydrophobic interactions with the target proteins. acs.org

Hydrogen Bond Acceptors : A hydrogen bond acceptor feature is often located near the five-membered isoxazole ring, highlighting the importance of specific polar interactions for binding. acs.org

A pharmacophore model based on compounds that inhibit the GATA4-NKX2-5 synergy included a combination of acceptor, aromatic, and hydrophobic spheres, providing a blueprint for the design of new, potentially more potent inhibitors. acs.org The consistent finding that the aromatic isoxazole substituent is a primary regulator of activity reinforces its central role as a key pharmacophoric element. core.ac.uk

Prospective Applications in Chemical Biology and Agrochemical Sciences

Utilization as Molecular Probes for Biological System Interrogation

Molecular probes are essential tools for visualizing and understanding complex biological processes in real-time. Suitably designed isoxazole (B147169) derivatives can exhibit intense fluorescent properties, making them candidates for the development of such probes. nih.govresearchgate.net These chemical tools typically consist of three parts: a recognition tag, a linker, and a reactive functional group (warhead) that allows the probe to bind with high specificity to a biological target. nih.gov

The development of fluorescent probes based on isoxazole chemistry is an active area of research. For example, isoxazoles derived from anthracenenitrile oxide have been synthesized and shown to possess fluorescent properties suitable for biological applications. nih.govresearchgate.net While specific research focusing solely on 5-(2-Fluorophenyl)isoxazole as a molecular probe is not yet widely documented, the isoxazole scaffold itself is a proven component in the design of fluorescent tools for bioimaging. The principles used in creating other fluorescent isoxazole probes could theoretically be applied to derivatives of this compound to interrogate specific biological systems, though this remains an area for future exploration.

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding of 5-(2-Fluorophenyl)isoxazole

The isoxazole (B147169) scaffold is a well-established pharmacophore, and compounds bearing this ring system are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govnih.govijpca.org The academic understanding of this compound is built upon this general foundation, with specific insights derived from studies on aryl- and fluoroalkyl-substituted isoxazoles.

Synthesis: The construction of the 5-aryl-isoxazole core is predominantly achieved through several established synthetic routes. The most common is the [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne. nih.govnih.gov In the context of this compound, this would typically involve the reaction of 2-fluorobenzonitrile (B118710) oxide with a suitable acetylene (B1199291) equivalent. Alternative methods include the cyclocondensation of hydroxylamine (B1172632) with β-diketones or α,β-unsaturated ketones, which offers a different pathway to the isoxazole ring. nih.govacs.org Research has also focused on developing more efficient, environmentally benign, and regioselective synthetic strategies, such as microwave-assisted synthesis, ultrasound radiation, and the use of ionic liquids to improve yields and reduce reaction times. nih.govnih.govnih.gov

Biological and Pharmacological Profile: The introduction of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2-fluoro substitution on the phenyl ring at the 5-position of the isoxazole core is therefore of significant interest. While extensive biological data specifically for this compound is not widely published in dedicated studies, research on analogous compounds provides a strong basis for its potential. For instance, studies on a series of 2-(2-fluorophenyl)-5-(piperazine)methylisoxazole derivatives have demonstrated good to excellent inhibitory activity against lung cancer and leukemia cell lines. sioc-journal.cn This suggests that the 2-fluorophenyl moiety, when incorporated into an isoxazole structure, can contribute significantly to anti-tumor activity. The broader class of fluorinated isoxazoles is recognized for its potential in developing novel therapeutics. nih.gov

The current understanding is summarized in the table below, drawing from the general knowledge of isoxazole chemistry and specific examples of related fluorinated compounds.

| Aspect | Current Understanding | Key Research Findings |

| Core Structure | A five-membered aromatic heterocycle (isoxazole) substituted with a 2-fluorophenyl group at position 5. | The isoxazole ring is a "privileged scaffold" in medicinal chemistry, known for its stability and diverse biological activities. nih.govnih.gov |

| Synthetic Routes | Primarily synthesized via 1,3-dipolar cycloaddition reactions or condensation of hydroxylamine with 1,3-dicarbonyl compounds. nih.govmdpi.com | Methods are continually being optimized for better regioselectivity, yield, and greener conditions (e.g., metal-free synthesis, microwave irradiation). nih.govnih.gov |

| Known Biological Activity | Inferred from related structures; likely possesses anticancer and other pharmacological properties. The fluorine atom may enhance metabolic stability and potency. | Analogues like 2-(2-fluorophenyl)-5-(...)-isoxazole show potent activity against cancer cells (Leukemia HL-60 and Lung cancer A-549). sioc-journal.cn |

Identification of Critical Research Gaps and Challenges

Despite the foundational knowledge, significant gaps and challenges remain in the research landscape of this compound. These deficiencies limit its full potential as a therapeutic agent or a tool for chemical biology.

Specific Biological Profiling: The most critical gap is the lack of a comprehensive biological activity profile for the parent compound, this compound. While the potential for anticancer activity is suggested by related structures, its efficacy against a broad panel of cancer cell lines, its antimicrobial spectrum, and its anti-inflammatory or neuroprotective effects remain largely unexplored. Furthermore, the specific molecular targets and mechanisms of action are unknown.

Synthetic Efficiency and Functionalization: While general synthetic methods exist, challenges related to scalability, cost-effectiveness, and environmental impact persist. A significant hurdle is the selective functionalization of the isoxazole ring and the fluorophenyl moiety after the core has been synthesized. Direct C-H activation, a powerful tool for modifying heterocycles, presents challenges for the isoxazole ring system and requires the development of novel catalytic methods. researchgate.net Achieving high regioselectivity in both the initial synthesis and subsequent modifications is a persistent challenge that needs to be addressed to create diverse derivative libraries for structure-activity relationship (SAR) studies.

Metabolic and Pharmacokinetic Data: There is a complete absence of data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its metabolic fate, identifying potential metabolites, and assessing its pharmacokinetic properties are essential steps for any further drug development efforts.

| Research Area | Identified Gaps and Challenges |

| Pharmacology | Lack of comprehensive screening for anticancer, antimicrobial, and anti-inflammatory activity. Unknown mechanism of action and specific molecular targets. |

| Synthetic Chemistry | Need for more scalable, cost-effective, and "green" synthetic protocols. nih.gov Difficulty in regioselective post-synthesis functionalization of the isoxazole and phenyl rings. researchgate.net |

| Medicinal Chemistry | No systematic Structure-Activity Relationship (SAR) studies have been conducted. The precise contribution of the 2-fluoro substituent to activity and safety is not defined. |

| Pharmacokinetics | Complete absence of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity data. |

Emerging Methodologies and Interdisciplinary Approaches for Future Exploration

Overcoming the identified challenges and filling the knowledge gaps will require the adoption of emerging methodologies and fostering interdisciplinary collaboration. The future exploration of this compound is poised to benefit from advancements in chemical synthesis, computational science, and biology.

Advanced Synthetic Methodologies: The development of novel synthetic routes that are more efficient and sustainable is a key future direction. This includes the expansion of metal-free cycloaddition reactions to avoid the cost and toxicity associated with metal catalysts. nih.govnih.gov Flow chemistry presents an opportunity for safer, more scalable, and controlled synthesis of isoxazole derivatives. Furthermore, new catalytic systems for late-stage C-H functionalization could enable the rapid diversification of the this compound core, allowing for detailed SAR studies.

Computational and In Silico Approaches: Interdisciplinary approaches combining synthetic chemistry with computational modeling are becoming indispensable in drug discovery. elsevierpure.com For this compound, molecular docking and dynamics simulations can predict potential biological targets and elucidate binding modes, thereby guiding the rational design of more potent derivatives. nih.govunf.edu In silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help prioritize compounds for synthesis and experimental testing, saving significant time and resources.

Chemical Biology and Systems Pharmacology: To understand the mechanism of action, future research should employ chemical biology tools. This could involve synthesizing probe molecules based on the this compound scaffold to identify protein targets through techniques like affinity chromatography or activity-based protein profiling. A systems pharmacology approach, which examines the effect of a compound across multiple biological pathways, could reveal polypharmacological effects, where the compound interacts with multiple targets to produce a therapeutic effect, a concept of growing importance in the development of multi-targeted therapies. nih.govsemanticscholar.org

| Approach | Application to this compound Research |

| Advanced Synthesis | Development of flow chemistry protocols for scalable production. Exploration of novel catalysts for late-stage C-H functionalization to create diverse libraries. |

| Computational Chemistry | In silico screening against target libraries (e.g., kinases, polymerases) to identify potential mechanisms of action. nih.gov Predictive ADMET modeling to guide lead optimization. elsevierpure.com |

| Chemical Biology | Design of chemical probes to pull down and identify binding partners in cell lysates. |

| Multi-Omics Analysis | Use of transcriptomics and proteomics to understand the global cellular response to treatment with the compound, revealing pathways and off-target effects. |

| Hybrid Molecule Design | Covalently linking the this compound scaffold to other known pharmacophores to create hybrid drugs with potentially synergistic or novel activities. espublisher.commdpi.com |

By leveraging these advanced and interdisciplinary strategies, the scientific community can systematically address the current gaps in knowledge surrounding this compound, potentially unlocking its full therapeutic promise.

Q & A

Q. What are the recommended synthetic routes for preparing 5-(2-Fluorophenyl)isoxazole, and how can reaction conditions be optimized?

The synthesis of this compound can be achieved via cycloaddition reactions between nitrile oxides and alkynes, as demonstrated in hypervalent iodine-mediated protocols . Key steps include:

- Nitrile Oxide Generation : Use chloramine-T or iodine reagents to oxidize aldoximes.

- Cycloaddition : React with terminal alkynes (e.g., 2-fluorophenylacetylene) under mild conditions (room temperature, 12–24 hours).

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate) yields pure isoxazole derivatives. Optimization involves adjusting solvent polarity and reaction time to enhance regioselectivity and yield.

Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?

- NMR : The fluorophenyl group exhibits distinct splitting patterns in H NMR (e.g., para-fluorine coupling in aromatic protons) and F NMR (δ ≈ -110 to -120 ppm) .

- HRMS : Confirm molecular weight (e.g., CHFNO requires m/z 163.0433) .

- IR : Isoxazole ring vibrations (~1600 cm) and fluorine-related absorption bands (~1200 cm) .

Q. What preliminary biological activities have been reported for this compound derivatives?

Early studies highlight potential inhibition of glutathione-dependent enzymes (e.g., glutathione reductase (GR) and glutathione S-transferase (GST)) . For example:

- GR Inhibition : Substituted isoxazoles with electron-withdrawing groups (e.g., 4-chloro, 4-fluoro) show IC values in the micromolar range .

- Antimicrobial Activity : Derivatives like 5-(chloromethyl)-3-(2-fluorophenyl)isoxazole exhibit moderate antibacterial effects .

Advanced Research Questions

Q. How does the position of substituents on the phenyl ring influence enzyme inhibition efficacy?

Structural-activity relationship (SAR) studies reveal:

- Substituent Position : 3-Substituted derivatives (e.g., 3-(4-chlorophenyl)isoxazole) inhibit GR more effectively than 5-substituted analogs (e.g., 5-(4-chlorophenyl)isoxazole), with IC values differing by ~2-fold .

- Electronic Effects : Electron-withdrawing groups (Cl, F) enhance binding to enzyme active sites via dipole interactions, while bulky substituents (Br) may sterically hinder binding .

- Mechanistic Insights : Uncompetitive inhibition (e.g., 3-(4-chlorophenyl)isoxazole) suggests binding to the enzyme-substrate complex, whereas competitive inhibitors (e.g., 3-(4-bromophenyl)isoxazole) directly block substrate access .

Q. How can contradictory data on inhibitory potency between in vitro and cellular assays be resolved?

Discrepancies often arise due to:

- Membrane Permeability : Lipophilicity (logP) of this compound derivatives affects cellular uptake. Use logP calculations (e.g., via ChemDraw) or fluorescent tagging to assess intracellular accumulation .

- Metabolic Stability : Evaluate compound stability in cell lysates using LC-MS. Derivatives with labile esters (e.g., ethyl carboxylates) may hydrolyze before reaching targets .

- Off-Target Effects : Employ CRISPR screens or proteomics to identify unintended interactions .

Q. What computational methods are suitable for predicting the binding modes of this compound derivatives to GR and GST?

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with GR (PDB: 1XAN) and GST (PDB: 1GSE). Focus on conserved residues (e.g., GR’s Tyr-114 and GST’s Tyr-7) .

- MD Simulations : GROMACS or AMBER can assess stability of inhibitor-enzyme complexes over 100-ns trajectories .

- QSAR Models : Train models using IC data and descriptors (e.g., Hammett σ, molar refractivity) to predict new analogs .

Q. What strategies mitigate synthetic challenges in introducing functional groups to the isoxazole core?

- Protecting Groups : Use tert-butyl esters for carboxylates or silyl ethers for hydroxyls to prevent side reactions during coupling .

- Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysis) enable aryl/heteroaryl substitutions at the 3- or 5-position .

- Post-Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) adds triazoles or fluorophores to the isoxazole scaffold .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |